1,2-Dimethyl-1H-1,3-benzodiazol-5-ol is an organic compound classified under the benzodiazole derivatives, which are known for their diverse biological activities. This compound features a fused benzene and diazole ring system, with two methyl groups and a hydroxyl group attached to the benzodiazole structure. Its molecular formula is C9H11N3O, and it is recognized for its potential applications in pharmaceuticals and materials science.
The compound can be sourced from various chemical suppliers and research institutions. It falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. More specifically, it is categorized as a substituted benzodiazole, which is a significant class of compounds in medicinal chemistry due to their bioactive properties.
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be synthesized through several methods, primarily involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2-aminophenol with formaldehyde and methylating agents under acidic conditions.
For example, one synthesis method utilizes 2-aminophenol as a starting material, which undergoes methylation followed by cyclization to form the benzodiazole structure. The reaction conditions typically include heating in a solvent such as ethanol or acetic acid, often with the aid of catalysts like sulfuric acid or other Lewis acids to facilitate the formation of the heterocyclic ring.
The molecular structure of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol consists of a benzodiazole ring with two methyl groups located at the 1 and 2 positions and a hydroxyl group at the 5 position.
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The typical NMR signals would indicate the presence of methyl groups as well as the hydroxyl proton. The melting point and solubility data also provide insights into its physical properties.
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can participate in various chemical reactions characteristic of benzodiazole derivatives. These include electrophilic substitutions due to the electron-rich nature of the aromatic ring.
For instance, it can undergo reactions with electrophiles such as halogens or acyl chlorides to form substituted derivatives. Additionally, it may react with strong bases to deprotonate the hydroxyl group, leading to enhanced nucleophilicity at the nitrogen atoms.
The mechanism of action for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol typically involves its interaction with biological targets such as enzymes or receptors. The hydroxyl group may play a crucial role in hydrogen bonding interactions with these targets.
Studies have shown that similar benzodiazole derivatives exhibit activity against various biological pathways, including anti-inflammatory and antimicrobial effects. Quantitative structure-activity relationship (QSAR) models may be employed to predict its efficacy based on structural modifications.
The compound exhibits specific physical properties such as:
Chemically, it is stable under normal conditions but may decompose upon prolonged exposure to strong acids or bases. Its reactivity profile allows it to participate in various organic reactions typical for aromatic compounds.
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol has potential applications in:
Research continues into its biological activities and potential therapeutic uses, making it an interesting subject for further studies in medicinal chemistry and related fields.
The compound systematically named 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS RN: 37422-26-7) adheres to IUPAC benzimidazole numbering conventions. The parent heterocycle is designated as 1H-benzo[d]imidazole, where "benzo[d]" specifies fusion between the benzene ring and imidazole at the c,d bonds. Positional numbering assigns N1 and N3 to the imidazole nitrogens, with C2 bridging them. The substituents are precisely defined:
Table 1: Nomenclature and Identifiers of 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol
Naming System | Identifier | Significance |
---|---|---|
IUPAC Name | 1,2-Dimethyl-1H-benzimidazol-5-ol | Systematic chemical name |
CAS Registry Number | 37422-26-7 | Unique substance identifier |
Molecular Formula | C₉H₁₀N₂O | Elemental composition |
SMILES | CN1C2=C(C=CC(=C2)O)N=C1C | Linear structural notation |
InChI Key | ADMVTZCMOLFYCM-UHFFFAOYSA-N | Standardized hash for database searching |
The structure features a planar benzimidazole core with methyl groups inducing steric and electronic effects. The C5 hydroxyl group acts as a hydrogen bond donor/acceptor, significantly influencing solubility and molecular recognition. X-ray studies of analogous benzimidazolones reveal that substituents at C5/C6 positions often project into solvent-exposed regions or engage in specific protein interactions, positioning this derivative for target engagement [2] [3].
Benzimidazole chemistry has evolved significantly since its first synthesis in 1872. Key milestones relevant to 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivatives include:
The progression from antiulcer to epigenetic agents highlights the scaffold’s adaptability. Modern derivatives like 1,2-dimethyl-1H-1,3-benzodiazol-5-ol benefit from these historical advances in synthetic methodology and target validation.
Substituent positioning on the benzimidazole nucleus profoundly influences pharmacological behavior. Key structure-activity relationship (SAR) principles illustrated by 1,2-dimethyl-1H-1,3-benzodiazol-5-ol and analogs include:
Table 2: Impact of Benzimidazole Substitutions on Bioactivity
Position | Substituent | Physicochemical Effect | Biological Consequence | Example |
---|---|---|---|---|
N1/N2 | Methyl | ↑ Lipophilicity, ↑ Metabolic stability | Enhanced cellular penetration, prolonged half-life | Dabigatran intermediates [4] |
C5 | Hydroxyl | ↑ H-bond capacity, ↓ logD | Improved solubility, target specificity | Antibacterial benzimidazolones [2] |
C5/C6 | Methanamine | ↑ Basicity, ↑ Solubility at pH < 7 | Enhanced ionizability for kinase binding | Kinase inhibitor intermediates [6] |
C2 | Carbonyl | Strong H-bond acceptor | Bromodomain KAc site mimicry | IACS-9571 [5] |
QSAR studies of anti-malarial benzimidazolyl-pyrimidines confirm that lipophilicity (clogP ≈ 3–4) and H-bond donor capacity optimally balance Plasmodium inhibition and mammalian cell selectivity [8]. For 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, the C5 hydroxyl and N-methyl groups position it within this ideal physicochemical space, suggesting potential for antiparasitic or epigenetic applications. Computational models further indicate that derivatives bearing polar C5 substituents maintain affinity while mitigating excessive lipophilicity – a key liability in earlier analogs [5] [8].
The strategic functionalization of this scaffold continues to enable the rational design of inhibitors targeting diverse disease pathways.
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 591-81-1
CAS No.: 94087-41-9
CAS No.: 41847-86-3